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Compound of Interest

Compound Name:
7-Bromo-6-methylindoline-2,3-

dione

Cat. No.: B1454743 Get Quote

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme

that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A,

PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating

various physiological processes, including synaptic plasticity and vascular function.[3][4] This

compound is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.[5] It

has been investigated for its therapeutic potential in several conditions, including Alzheimer's

disease and sickle cell disease.[3][6][7]

Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of PF-04447943.
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Property Value

IUPAC Name

6-((3S,4S)-4-methyl-1-(pyrimidin-2-

ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-

4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[5]

Synonyms PF-04447943, PF 04447943, PDE9 Inhibitor[5]

CAS Number

882679-16-5 (Note: This CAS number is

predominantly associated with PF-04447943 in

the scientific literature)

Molecular Formula C₂₀H₂₅N₇O₂[5]

Molecular Weight 395.46 g/mol [5]

Appearance Off-white solid[5]

Solubility Soluble in DMSO at 50 mg/mL[5]

Storage Temperature -20°C[5]

SMILES String
N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK-

-=O)C5CCOCC5">C@HC)Cc1ncccn1[5]

InChI Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[5]

Biological Activity and Mechanism of Action
PF-04447943 acts as a highly selective inhibitor of PDE9A.[1][5] PDE9A is an enzyme that

hydrolyzes cGMP, a second messenger involved in the nitric oxide (NO) signaling pathway. In

the central nervous system, PDE9A limits cGMP-mediated signal transduction following

glutamate binding to NMDA receptors, which is important for memory and learning.[1] By

inhibiting PDE9A, PF-04447943 increases the concentration of cGMP in the brain and

cerebrospinal fluid, which in turn enhances synaptic plasticity and cognitive function.[2][3]

Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of PF-04447943 against various phosphodiesterases are

presented below.
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Enzyme Target Kᵢ (nM) - Human
Kᵢ (nM) - Rhesus
Monkey

Kᵢ (nM) - Rat

PDE9A 2.8[1][2] 4.5[1][2] 18[1][2]

Enzyme Target Kᵢ (µM)[5]

PDE1 8.6

PDE2A3 99

PDE3A 50

PDE4A 29

PDE5A 14.9

PDE6C 5.3

PDE7A2 75

PDE8A 50

PDE10 51.2

PDE11 80

Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated desirable properties for PF-04447943.[5]

Parameter Value (in rats)

t₁/₂ 4.9 hours[5]

Tₘₐₓ 0.3 hours[5]

Oral Bioavailability 63% (for a structurally similar compound)[8]

Experimental Protocols
In Vitro PDE9A Inhibition Assay
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Objective: To determine the inhibitory constant (Kᵢ) of PF-04447943 against PDE9A.

Methodology:

Recombinant human, rhesus monkey, and rat PDE9A enzymes are used.

The assay is performed using a scintillation proximity assay (SPA) format.

The reaction mixture contains the respective PDE9A enzyme, [³H]cGMP as the substrate,

and varying concentrations of PF-04447943.

The reaction is incubated to allow for enzymatic hydrolysis of [³H]cGMP.

The reaction is terminated, and SPA beads coated with a cGMP-specific antibody are added.

The amount of unhydrolyzed [³H]cGMP that binds to the antibody-coated beads is quantified

using a scintillation counter.

IC₅₀ values are determined by fitting the data to a four-parameter logistic equation, and Kᵢ

values are calculated using the Cheng-Prusoff equation.

Neurite Outgrowth and Synapse Formation Assay
Objective: To assess the effect of PF-04447943 on neuronal plasticity.

Methodology:

Primary hippocampal neurons are cultured from embryonic rats.

After a specified number of days in vitro, the neurons are treated with various concentrations

of PF-04447943 (e.g., 30-1000 nM).[2]

The cultures are incubated for a defined period to allow for neurite outgrowth and synapse

formation.

The neurons are then fixed and stained for markers of neurites (e.g., β-III tubulin) and

synapses (e.g., synapsin 1).

Images of the stained neurons are captured using fluorescence microscopy.
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Neurite length and the number of synapses are quantified using image analysis software.

Statistical analysis is performed to compare the treated groups to a vehicle control.

In Vivo Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effect of PF-04447943 on recognition memory.

Methodology:

Adult male rats are used for the experiment.

The test is conducted in an open-field arena.

The protocol consists of three phases: habituation, familiarization (T1), and testing (T2).

During habituation, the rats are allowed to freely explore the empty arena.

In the familiarization phase, two identical objects are placed in the arena, and the rat is

allowed to explore them for a set duration.

Prior to the testing phase, the rats are administered either vehicle or PF-04447943 (e.g., 1-3

mg/kg, p.o.).[2] In some studies, a cognitive deficit is induced using scopolamine.[2]

During the testing phase, one of the familiar objects is replaced with a novel object.

The time spent exploring the novel object versus the familiar object is recorded.

A discrimination index is calculated to assess recognition memory. An increased

discrimination index in the PF-04447943-treated group indicates improved cognitive

performance.[2]

Visualizations
Signaling Pathway of PF-04447943
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Caption: Proposed mechanism of action for PF-04447943 in enhancing synaptic plasticity.

Experimental Workflow for Novel Object Recognition
(NOR) Testdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454743#cas-
number-882679-16-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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